2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chlorobenzonitrile with trifluoroacetic anhydride and ammonium acetate. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The resulting intermediate is then cyclized to form the desired pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic aromatic substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation and reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.
Electrophilic aromatic substitution: Formation of halogenated or nitrated derivatives.
Oxidation and reduction: Formation of hydroxylated or hydrogenated derivatives.
Scientific Research Applications
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-6-(2-chlorophenyl)pyrimidine
- 4-(Trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties
Properties
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-7-4-2-1-3-6(7)8-5-9(11(14,15)16)18-10(13)17-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZJAILRJAQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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